molecular formula C6H15ClN2O B6141896 2-amino-N-(tert-butyl)acetamide hydrochloride CAS No. 80008-05-5

2-amino-N-(tert-butyl)acetamide hydrochloride

Cat. No.: B6141896
CAS No.: 80008-05-5
M. Wt: 166.65 g/mol
InChI Key: WMOBCDULVRSMQL-UHFFFAOYSA-N
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Description

2-amino-N-(tert-butyl)acetamide hydrochloride is a chemical compound with the molecular formula C6H14N2O and a molecular weight of 130.19. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an amino group, a tert-butyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-amino-N-(tert-butyl)acetamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of carbamic acid, N-[2-[(1,1-dimethylethyl)amino]-2-oxoethyl]-, phenylmethyl ester with hydrochloric acid. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process may include additional purification steps to ensure the compound meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(tert-butyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride,

Properties

IUPAC Name

2-amino-N-tert-butylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOBCDULVRSMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20508674
Record name N-tert-Butylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71034-40-7
Record name N-tert-Butylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20508674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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